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molecular formula C8H9NO2 B8619664 1H-Isoindole-1,3(2H)-dione, tetrahydro-

1H-Isoindole-1,3(2H)-dione, tetrahydro-

Cat. No. B8619664
M. Wt: 151.16 g/mol
InChI Key: UZTZKICRSWXRFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04881970

Procedure details

2-(3-Amino-4-bromo-6-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione (0.85 g) was dissolved in 1,4-dioxane (5 ml), and ethyl bromoacetate (3.3 g) was added thereto. The resultant mixture was refluxed for 6 hours. Triethylamine (0.2 g) was added thereto, and the mixture was refluxed for 1 hour. After being allowed to cool, water and toluene were added to the mixture, which was then extracted with toluene. The toluene layer was dried and concentrated. The residue was purified by silica gel column chromatography to give 1.0 g of 2-(4-bromo-2-fluoro-5-ethoxycarbonylmethylaminophenyl)-4,5,6,7-(tetrahydro-2H-isoindole-1,3-dione (Compound No. 89). nD26.0 1.5281.
Name
2-(3-Amino-4-bromo-6-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
NC1C=C([N:10]2[C:18](=[O:19])[C:17]3[CH2:16][CH2:15][CH2:14][CH2:13][C:12]=3[C:11]2=[O:20])C(F)=CC=1Br.BrCC(OCC)=O.C(N(CC)CC)C.O>O1CCOCC1.C1(C)C=CC=CC=1>[C:11]1(=[O:20])[C:12]2[CH:17]([CH2:16][CH2:15][CH2:14][CH:13]=2)[C:18](=[O:19])[NH:10]1

Inputs

Step One
Name
2-(3-Amino-4-bromo-6-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione
Quantity
0.85 g
Type
reactant
Smiles
NC=1C=C(C(=CC1Br)F)N1C(C=2CCCCC2C1=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
was then extracted with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(NC(C2CCCC=C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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